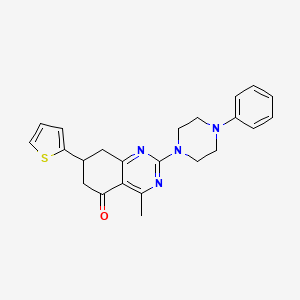

4-methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC9632437

Molecular Formula: C23H24N4OS

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24N4OS |

|---|---|

| Molecular Weight | 404.5 g/mol |

| IUPAC Name | 4-methyl-2-(4-phenylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |

| Standard InChI | InChI=1S/C23H24N4OS/c1-16-22-19(14-17(15-20(22)28)21-8-5-13-29-21)25-23(24-16)27-11-9-26(10-12-27)18-6-3-2-4-7-18/h2-8,13,17H,9-12,14-15H2,1H3 |

| Standard InChI Key | LPMAXZNYZVTXDB-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CS5 |

| Canonical SMILES | CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CS5 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 4-methyl-2-(4-phenylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one, reflects its polycyclic architecture. The molecular formula, C23H24N4OS, corresponds to a molecular weight of 404.5 g/mol. Key structural components include:

-

A 7,8-dihydroquinazolin-5(6H)-one core, providing a bicyclic framework.

-

A 4-methyl substituent at position 4 of the quinazolinone ring.

-

A 4-phenylpiperazine moiety linked to position 2 via a nitrogen atom.

-

A thiophen-2-yl group at position 7, introducing sulfur-containing heterocyclic character.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (LPMAXZNYZVTXDB-UHFFFAOYSA-N) and Canonical SMILES (CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CS5) facilitate computational modeling and database searches. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the regiochemistry of substituents, with distinct signals for the methyl group (δ ~2.1 ppm in 1H-NMR) and aromatic protons from the phenylpiperazine and thiophene rings.

Synthesis and Reaction Optimization

General Synthetic Routes

The synthesis of quinazolinone derivatives typically involves condensation reactions between anthranilic acid derivatives and carbonyl-containing precursors. For this compound, a multi-step approach is employed:

-

Formation of the Quinazolinone Core: Cyclization of 2-aminobenzamide derivatives with ketones or aldehydes under acidic or basic conditions.

-

Introduction of the 4-Methyl Group: Alkylation at position 4 using methyl iodide or dimethyl sulfate.

-

Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at position 2 with 1-phenylpiperazine.

-

Thiophene Functionalization: Suzuki-Miyaura coupling or direct alkylation to attach the thiophen-2-yl group at position 7.

Critical Reaction Parameters

-

Temperature: Reactions often proceed at reflux temperatures (80–120°C) to overcome activation barriers.

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or toluene aids in azeotropic drying .

-

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) facilitate cross-coupling reactions for thiophene incorporation.

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone cyclization | Anthranilic acid, acetyl chloride, reflux | 75–85 | |

| Methylation | Methyl iodide, K2CO3, DMF, 80°C | 90 | |

| Piperazine coupling | 1-Phenylpiperazine, DIPEA, DCM, RT | 65 | |

| Thiophene attachment | Thiophen-2-ylboronic acid, Pd(PPh3)4, dioxane | 70 |

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s log P (octanol-water partition coefficient) is estimated at 2.8–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.

Thermal and pH Stability

-

Thermal Stability: Decomposition onset at ~220°C (DSC), suggesting suitability for high-temperature processing.

-

pH Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline media (pH >8), particularly at the quinazolinone lactam bond.

Biological Activity and Mechanism of Action

Anticancer and Antiangiogenic Effects

Comparative Analysis with Structural Analogues

Quinazolinone Derivatives

Replacing the thiophene with furan (log P = 2.3) reduces anticancer potency (IC50 = 28 µM), highlighting the importance of sulfur in target engagement. Conversely, 6,7-dimethoxy analogues exhibit enhanced aqueous solubility but lower CNS penetration .

Piperazine Modifications

N-Methylpiperazine variants show 50% lower kinase affinity, underscoring the role of the phenyl group in π-π stacking interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume